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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

determining the susceptibility of bacteria to penicillin and other β-lactam antibiotics. The

following methodologies are aligned with the standards set by the Clinical and Laboratory

Standards Institute (CLSI) to ensure accuracy and reproducibility.

Introduction
Penicillin, the first discovered antibiotic, and its derivatives remain crucial in treating bacterial

infections. However, the rise of antibiotic resistance necessitates accurate susceptibility testing

to guide effective therapeutic strategies and support the development of new antimicrobial

agents. This document outlines the principles and detailed procedures for the most common

phenotypic and genotypic methods used to assess bacterial susceptibility to penicillin.

The primary goals of these tests are to determine the Minimum Inhibitory Concentration (MIC),

which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium,

and to categorize the bacterium as susceptible, intermediate, or resistant based on established

breakpoints.

Key Methodologies for Penicillin Susceptibility
Testing
Three primary methods are detailed below:
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Kirby-Bauer Disk Diffusion: A qualitative method that provides a categorical result

(susceptible, intermediate, or resistant).

Broth Microdilution: The "gold standard" quantitative method for determining the Minimum

Inhibitory Concentration (MIC).

E-test (Gradient Diffusion): A quantitative method that also determines the MIC.

Molecular Detection (PCR): A genotypic method to detect the presence of specific resistance

genes, such as blaZ in Staphylococcus aureus.

Data Presentation: Interpretive Criteria for Penicillin
The following tables provide the CLSI-recommended interpretive criteria for penicillin

susceptibility testing against two common bacterial pathogens. These breakpoints are essential

for classifying isolates and are used in conjunction with the experimental protocols described

herein.

Table 1: CLSI Interpretive Criteria for Penicillin Susceptibility Testing of Staphylococcus aureus

Testing
Method

Penicillin Disk
Conc.

Zone Diameter
(mm)

MIC (µg/mL) Interpretation

Disk Diffusion 10 units ≥ 29 - Susceptible

≤ 28 - Resistant

MIC (Broth/Agar

Dilution)
- - ≤ 0.12 Susceptible

- ≥ 0.25 Resistant

For isolates testing susceptible by disk diffusion or MIC, a β-lactamase test is recommended to

detect potential resistance.

Table 2: CLSI Interpretive Criteria for Penicillin Susceptibility Testing of Streptococcus

pneumoniae
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Infection Type MIC (µg/mL) Interpretation

Meningitis ≤ 0.06 Susceptible

0.12 Intermediate

≥ 0.25 Resistant

Non-Meningitis (Oral Penicillin

V)
≤ 0.06 Susceptible

0.12-1 Intermediate

≥ 2 Resistant

Non-Meningitis (Parenteral

Penicillin G)
≤ 2 Susceptible

4 Intermediate

≥ 8 Resistant

Note: Disk diffusion is not reliable for predicting penicillin susceptibility in Streptococcus

pneumoniae; MIC methods are required. An oxacillin (1 µg) disk screen can be used to predict

penicillin susceptibility (a zone of ≥20 mm suggests susceptibility to penicillin).[1]

Table 3: Quality Control (QC) Ranges for Penicillin Susceptibility Testing

QC Organism Testing Method Penicillin Conc. Acceptable Range

Staphylococcus

aureusATCC® 25923
Disk Diffusion 10 units 26 - 37 mm

Staphylococcus

aureusATCC® 29213
MIC - 0.25 - 2.0 µg/mL

Streptococcus

pneumoniaeATCC®

49619

MIC - 0.25 - 1.0 µg/mL
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Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility
Test
This method determines the susceptibility of a bacterium to an antibiotic by measuring the

diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2][3]

Materials:

Mueller-Hinton Agar (MHA) plates (150 mm)

Penicillin disks (10 units)

Bacterial isolate (pure culture, 18-24 hours old)

Sterile saline or Tryptic Soy Broth (TSB)

0.5 McFarland turbidity standard

Sterile cotton swabs

Forceps

Incubator (35°C ± 2°C)

Ruler or calipers

Procedure:

Inoculum Preparation:

Aseptically select 3-5 well-isolated colonies of the test organism.

Suspend the colonies in sterile saline or TSB.

Vortex to create a smooth suspension.

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to

approximately 1-2 x 10⁸ CFU/mL).
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Inoculation of MHA Plate:

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

Remove excess fluid by pressing the swab against the inside of the tube.

Streak the swab evenly over the entire surface of the MHA plate in three directions,

rotating the plate approximately 60 degrees between each streaking to ensure confluent

growth.[4]

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of Antibiotic Disks:

Using sterile forceps, aseptically place a penicillin (10 U) disk onto the surface of the

inoculated MHA plate.[4]

Gently press the disk to ensure complete contact with the agar surface.

If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[4]

Incubation:

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Result Interpretation:

After incubation, measure the diameter of the zone of complete growth inhibition (including

the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.[5]

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the

zone diameter to the established CLSI breakpoints (see Table 1).

Protocol 2: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)
This quantitative method determines the lowest concentration of an antibiotic that inhibits the

visible growth of a microorganism.[6][7]
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Materials:

96-well microtiter plates

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Penicillin stock solution

Bacterial inoculum prepared to 0.5 McFarland standard

Multi-channel pipette

Incubator (35°C ± 2°C)

Plate reader (optional)

Procedure:

Preparation of Antibiotic Dilutions:

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

Prepare a working solution of penicillin at twice the highest desired final concentration.

Add 100 µL of the working penicillin solution to well 1.

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and

then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL

from well 10.

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no

bacteria).

Inoculum Preparation and Dilution:

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

Dilute this suspension in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
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Inoculation and Incubation:

Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not

inoculate the sterility control wells (column 12).[4]

The final volume in each well will be 100 µL.

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Result Interpretation:

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The

MIC is the lowest concentration of penicillin that completely inhibits visible bacterial

growth.[4] The growth control (well 11) should be turbid, and the sterility control (well 12)

should be clear.

The results can also be read using a microplate reader.

Protocol 3: E-test (Gradient Diffusion)
The E-test is a plastic strip with a predefined, continuous gradient of antibiotic concentrations. It

provides a direct MIC value.[8][9]

Materials:

MHA plates

E-test strips (Penicillin)

Bacterial inoculum prepared to 0.5 McFarland standard

Sterile cotton swabs

Forceps

Incubator (35°C ± 2°C)

Procedure:
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Inoculum Preparation and Inoculation:

Prepare the inoculum and inoculate the MHA plate as described in the Kirby-Bauer

protocol (Protocol 1, steps 1 & 2).

Application of E-test Strip:

Using sterile forceps, aseptically apply the E-test strip to the inoculated agar surface with

the concentration scale facing upwards.[8]

Ensure the entire strip is in complete contact with the agar surface.

Incubation:

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

Result Interpretation:

After incubation, a symmetrical inhibition ellipse will be visible.[8]

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC

scale on the strip.[8]

Protocol 4: PCR for Detection of the blaZ Gene in
Staphylococcus aureus
This protocol describes the detection of the blaZ gene, which encodes for a β-lactamase that

confers resistance to penicillin in staphylococci.[10][11]

Materials:

Bacterial DNA extract

PCR primers for blaZ (e.g., stau-blaZ-fwd: 5′-CAAAGATGATATAGTTGCTTATTCTCC-3′ and

stau-blaZ-rev: 5′-TGCTTGACCACTTTTATCAGC-3′)[3]

PCR master mix (containing Taq polymerase, dNTPs, buffer)
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Nuclease-free water

Thermal cycler

Gel electrophoresis equipment and reagents

Positive control (blaZ positive strain) and negative control (nuclease-free water)

Procedure:

DNA Extraction:

Extract genomic DNA from a pure bacterial culture. A simple method is to suspend 2-5

colonies in 1 mL of sterile water, boil for 10 minutes, and then centrifuge to pellet debris.

The supernatant contains the DNA.[11]

PCR Reaction Setup:

In a PCR tube, combine the following:

PCR master mix

Forward Primer

Reverse Primer

Bacterial DNA template

Nuclease-free water to final volume

Include a positive and negative control in each run.

Thermal Cycling:

Perform PCR using a thermal cycler with the following example parameters (optimization

may be required):

Initial Denaturation: 95°C for 5 minutes
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30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds (adjust based on primer Tm)

Extension: 72°C for 1 minute

Final Extension: 72°C for 5 minutes

Result Interpretation:

Analyze the PCR products by agarose gel electrophoresis.

The presence of a band of the expected size (e.g., ~421 bp for the specified primers)

indicates the presence of the blaZ gene, suggesting penicillin resistance. The positive

control should show a band, and the negative control should not.
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Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
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Caption: Workflow for Broth Microdilution MIC Determination.
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Caption: Workflow for PCR-based Detection of the blaZ Gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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